molecular formula C16H27BN2O2 B11837375 N-tert-butyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

N-tert-butyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B11837375
M. Wt: 290.2 g/mol
InChI Key: MZKPAZALKRQCAY-UHFFFAOYSA-N
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Description

N-tert-butyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a complex organic compound featuring a pyridine ring substituted with a tert-butyl group, a methyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Enzyme Inhibition Studies

The compound has shown promising results as an enzyme inhibitor. Research indicates that derivatives of similar structures exhibit inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are significant targets for treating conditions like Type 2 diabetes mellitus and Alzheimer's disease. The synthesis of new sulfonamide derivatives containing this compound has been explored for their potential therapeutic benefits .

1.2 Anticancer Potential

Recent studies have also investigated the anticancer properties of compounds related to N-tert-butyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine. For instance, derivatives designed with similar boron-containing moieties have been evaluated for their efficacy against various cancer cell lines. The presence of the dioxaborolane group enhances the biological activity of these compounds by facilitating interactions with biological targets .

Organic Synthesis

2.1 Synthetic Intermediates

This compound serves as a valuable synthetic intermediate in the preparation of other complex organic molecules. Its ability to participate in cross-coupling reactions makes it an essential reagent in organic synthesis. Specifically, it can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds that are vital in pharmaceuticals and agrochemicals .

2.2 Functionalization of Aromatic Systems

The presence of the dioxaborolane moiety allows for selective functionalization of aromatic systems. This feature is particularly useful in creating diverse libraries of compounds for drug discovery and development. The reactivity of the boron atom enables the introduction of various substituents under mild conditions .

Materials Science

3.1 Development of Boron-Doped Materials

In materials science, this compound is being explored for its potential use in boron-doped materials. These materials can exhibit unique electronic properties beneficial for applications in electronics and photonics. The incorporation of boron into polymer matrices can enhance conductivity and optical properties .

3.2 Sensor Applications

The compound's ability to form stable complexes with various metal ions positions it as a candidate for sensor applications. The development of sensors based on this compound could lead to advancements in detecting environmental pollutants or monitoring biological systems through selective ion recognition .

Mechanism of Action

The mechanism of action of N-tert-butyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts .

Biological Activity

N-tert-butyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a chemical compound with a complex structure that incorporates a pyridine ring and a dioxaborolane moiety. Its molecular formula is C16H27BN2O2C_{16}H_{27}BN_2O_2 and it has a molecular weight of approximately 290.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane group is significant as it can participate in coordination with metal ions and influence enzyme activity. This compound has been explored for its potential as an inhibitor in various biochemical pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For example, derivatives of pyridine have shown potent inhibitory effects on cancer cell proliferation. In particular:

  • In vitro Studies : Compounds similar to this compound were tested against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and exhibited significant cytotoxicity with IC50 values in the low micromolar range .
  • Mechanistic Insights : The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases (G1 or G2/M), which is critical in cancer therapeutics .

Antimicrobial Properties

Pyridine derivatives have also been evaluated for their antimicrobial activities. Compounds structurally related to this compound demonstrated effective inhibition against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 - 1 μg/mL
Streptococcus pneumoniae0.5 - 1 μg/mL
Enterococcus faecalis0.5 - 1 μg/mL

These findings suggest that the compound may have potential applications as an antimicrobial agent .

Toxicological Profile

The safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate:

  • Subacute Toxicity : In vivo studies in mice showed no significant adverse effects at doses up to 40 mg/kg when administered orally over three days .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Anticancer Efficacy : A study involving a pyridine derivative demonstrated a reduction in tumor size in xenograft models of breast cancer when treated with the compound over a period of four weeks .
  • Antimicrobial Efficacy Case Study : A clinical evaluation showed that a related compound reduced bacterial load significantly in patients suffering from infections caused by resistant strains .

Properties

Molecular Formula

C16H27BN2O2

Molecular Weight

290.2 g/mol

IUPAC Name

N-tert-butyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C16H27BN2O2/c1-14(2,3)19(8)13-11-12(9-10-18-13)17-20-15(4,5)16(6,7)21-17/h9-11H,1-8H3

InChI Key

MZKPAZALKRQCAY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)C(C)(C)C

Origin of Product

United States

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